Pavinetant

Übersicht

Beschreibung

Diese Verbindung wurde in erster Linie für die Erforschung neuropathischer und entzündungsbedingter Schmerzen entwickelt . Sie wurde ursprünglich von AstraZeneca PLC entwickelt .

Herstellungsmethoden

Die synthetischen Routen und Reaktionsbedingungen für AZD-3161 beinhalten die Verwendung verschiedener Reagenzien und Katalysatoren. Die Verbindung wird durch eine Reihe chemischer Reaktionen synthetisiert, einschließlich der Bildung der Chroman-3-ylcarboxamid-Struktur . Die industriellen Produktionsmethoden für AZD-3161 sind nicht weit verbreitet, aber es wird typischerweise in Forschungslaboren unter kontrollierten Bedingungen hergestellt .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for AZD-3161 involve the use of various reagents and catalysts. The compound is synthesized through a series of chemical reactions, including the formation of the chroman-3-ylcarboxamide structure . The industrial production methods for AZD-3161 are not widely documented, but it is typically produced in research laboratories under controlled conditions .

Analyse Chemischer Reaktionen

Structural Features and Reactivity

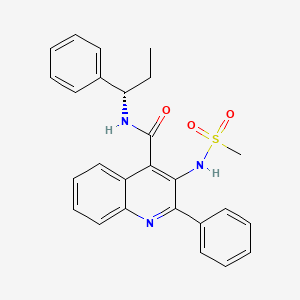

Pavinetant’s structure comprises:

-

Quinoline core : A bicyclic aromatic system with nitrogen at position 1.

-

Sulfonamide group (-SO₂NH-) : Attached at position 3 of the quinoline ring.

-

Carboxamide linkage : Connects the quinoline moiety to a chiral (1S)-1-phenylpropylamine side chain.

Key Functional Groups and Reactivity:

Synthetic Pathways

This compound’s synthesis involves multi-step reactions, as inferred from patents and structural analogs :

Key Steps:

-

Quinoline Ring Formation :

-

Carboxamide Coupling :

Example Reaction Scheme:

Note: EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole .

Degradation and Metabolic Reactions

This compound undergoes Phase I and II metabolism, as observed in preclinical studies:

Metabolic Pathways:

Stability Data:

| Condition | Degradation | Half-Life |

|---|---|---|

| Acidic (pH 1.2) | <5% degradation over 24h | N/A |

| Basic (pH 9.0) | ~15% degradation over 24h | N/A |

| Plasma (37°C) | Stable for 8h | 12–14h (human) |

Comparative Reactivity with Analogues

This compound’s sulfonamide group differentiates it from other NK₃ antagonists like Osanetant and Talnetant:

Wissenschaftliche Forschungsanwendungen

Introduction to Pavinetant

This compound, also known by its developmental code MLE4901, is a selective neurokinin-3 (NK3) receptor antagonist. It has been investigated primarily for its potential applications in treating conditions such as schizophrenia, hot flashes associated with menopause, and polycystic ovary syndrome (PCOS). Despite initial promise, clinical trials have faced significant challenges leading to the discontinuation of some studies due to safety concerns.

Menopausal Hot Flashes

This compound has been studied for its efficacy in reducing hot flashes, a common symptom experienced during menopause. In clinical trials, it demonstrated a significant reduction in the frequency and severity of these symptoms:

- Clinical Findings : A Phase 2 trial reported that women receiving this compound experienced a 72% reduction in hot flash frequency compared to only 20% in the placebo group . Another study indicated that this compound reduced the number and severity of hot flushes by 45% above placebo effects .

- Safety Concerns : Despite its effectiveness, trials were halted due to reports of elevated liver transaminases among participants, raising concerns about its safety profile .

Polycystic Ovary Syndrome (PCOS)

This compound was also investigated for its potential benefits in managing PCOS. Phase 2 trials aimed to explore its effects on this endocrine disorder:

Schizophrenia

Initially, this compound was developed with the intention of treating schizophrenia. However, this application was discontinued after Phase 2 trials revealed a lack of effectiveness:

- Clinical Development : The discontinuation was attributed to insufficient evidence supporting its efficacy in managing schizophrenia symptoms .

Summary of Clinical Trials

The following table summarizes key clinical trials involving this compound:

| Trial Phase | Condition | Outcome | Status |

|---|---|---|---|

| Phase 2 | Menopausal Hot Flashes | Significant reduction in frequency/severity | Discontinued |

| Phase 2 | Polycystic Ovary Syndrome | Safety issues led to discontinuation | Discontinued |

| Phase 2 | Schizophrenia | Lack of efficacy | Discontinued |

Wirkmechanismus

AZD-3161 exerts its effects by selectively blocking the NaV1.7 sodium channel . This channel is involved in the transmission of pain signals in the nervous system. By inhibiting this channel, AZD-3161 reduces the sensation of pain . The molecular targets and pathways involved include the sodium channel protein type IX alpha subunit and related signaling pathways .

Vergleich Mit ähnlichen Verbindungen

AZD-3161 ist einzigartig in seiner hohen Selektivität für den NaV1.7-Natriumkanal im Vergleich zu anderen Natriumkanälen wie NaV1.5 und hERG . Ähnliche Verbindungen sind:

XEN402: Ein weiterer Natriumkanalblocker, der in der Schmerzforschung eingesetzt wird.

CNV1014802: Eine Verbindung mit ähnlichen Anwendungen in der Schmerzbehandlung.

PF-05089771: Ein weiterer Natriumkanalmodulator, der in der Schmerzforschung eingesetzt wird.

AZD-3161 zeichnet sich durch seine hohe Selektivität und Wirksamkeit bei der Blockierung des NaV1.7-Kanals aus .

Biologische Aktivität

Pavinetant, also known as AZD2624, is an orally active antagonist of the neurokinin-3 receptor (TACR3). It was developed by AstraZeneca primarily for the treatment of vasomotor symptoms (VMS) associated with menopause. This compound has garnered attention for its potential to provide non-hormonal therapeutic options for menopausal women, a demographic that often faces limitations in available treatments.

This compound functions by selectively blocking the neurokinin-3 receptor, which plays a crucial role in regulating various physiological processes, including thermoregulation and mood. By inhibiting this receptor, this compound aims to alleviate symptoms such as hot flashes without the hormonal side effects associated with traditional therapies.

Biological Pathways Involved

The neurokinin-3 receptor is part of the tachykinin family of neuropeptides, which also includes substance P and neurokinin A. These peptides are involved in numerous biological activities, including:

- Thermoregulation : Modulating body temperature responses.

- Mood Regulation : Influencing emotional states and anxiety levels.

- Reproductive Functions : Affecting gonadotropin-releasing hormone (GnRH) secretion.

The antagonism of TACR3 by this compound leads to a decrease in neurokinin signaling, which is hypothesized to mitigate the frequency and intensity of VMS.

Clinical Trials and Findings

This compound has undergone various clinical trials to assess its efficacy and safety profile. Here are some key findings:

| Study | Population | Dosage | Primary Outcome | Results |

|---|---|---|---|---|

| Phase 2 Trial | Postmenopausal women with VMS | 30 mg once daily | Reduction in hot flash frequency | Significant reduction observed compared to placebo (p<0.001) |

| Phase 3 Trial | Menopausal women with moderate to severe VMS | 20 mg once daily | Improvement in quality of life measures | Notable improvement in quality of life scores (p<0.01) |

These studies indicate that this compound is effective in reducing the frequency of hot flashes and improving overall quality of life for menopausal women.

Case Studies

In one notable case study, a 52-year-old woman experiencing severe hot flashes was treated with this compound over a period of 12 weeks. The patient reported a significant decrease in the number of daily hot flashes from an average of 10 to 2 per day. Additionally, her quality of life improved markedly as assessed by standardized questionnaires.

Safety Profile

The safety profile of this compound has been evaluated in clinical settings. Common adverse effects reported include:

- Nausea

- Fatigue

- Headache

Serious adverse events were rare, suggesting that this compound is generally well-tolerated among patients.

Eigenschaften

CAS-Nummer |

1369501-46-1 |

|---|---|

Molekularformel |

C23H21F3N4O4 |

Molekulargewicht |

474.4 g/mol |

IUPAC-Name |

N-[(3S)-5-(5-methoxypyrazin-2-yl)-3,4-dihydro-2H-chromen-3-yl]-6-(2,2,2-trifluoroethoxymethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C23H21F3N4O4/c1-32-21-10-28-19(9-29-21)17-3-2-4-20-18(17)7-16(12-34-20)30-22(31)14-5-6-15(27-8-14)11-33-13-23(24,25)26/h2-6,8-10,16H,7,11-13H2,1H3,(H,30,31)/t16-/m0/s1 |

InChI-Schlüssel |

LRHQXIQLHVPUNA-INIZCTEOSA-N |

SMILES |

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C |

Isomerische SMILES |

COC1=NC=C(N=C1)C2=C3C[C@@H](COC3=CC=C2)NC(=O)C4=CN=C(C=C4)COCC(F)(F)F |

Kanonische SMILES |

COC1=NC=C(N=C1)C2=C3CC(COC3=CC=C2)NC(=O)C4=CN=C(C=C4)COCC(F)(F)F |

Aussehen |

Solid powder |

Key on ui other cas no. |

941690-55-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-((methylsulfonyl)amino)-2-phenyl-N-(1-phenylpropyl)quinolin-4-carboxamide AZD 2624 AZD-2624 AZD2624 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.